2-[(Ethylcarbamoyl)amino]-2-methylpropanoic acid
Overview
Description
2-[(Ethylcarbamoyl)amino]-2-methylpropanoic acid is an organic compound with the molecular formula C7H14N2O3 and a molecular weight of 174.2 g/mol . This compound is known for its unique structure, which includes an ethylcarbamoyl group attached to an amino acid backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Mechanism of Action
Target of Action
It is known that this compound is a derivative of amino acids , which play crucial roles in various biological processes, including protein synthesis, neurotransmitter regulation, and immune function.
Biochemical Pathways
Given its structural similarity to amino acids, it may be involved in pathways related to amino acid metabolism . Amino acids are fundamental to numerous metabolic pathways, including protein synthesis, neurotransmitter production, and energy metabolism.
Pharmacokinetics
They are metabolized in various tissues, particularly the liver, and excreted via the kidneys .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[(Ethylcarbamoyl)amino]-2-methylpropanoic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
It is known to be derived from amino acids, indicating that it may interact with enzymes, proteins, and other biomolecules involved in amino acid metabolism .
Cellular Effects
Given its structure and origin, it may influence cell function by participating in cell signaling pathways, affecting gene expression, or altering cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on how the effects of 2-[(Ethylcarbamoyl)amino]-2-methylpropanoic acid vary with different dosages in animal models .
Metabolic Pathways
Given its derivation from amino acids, it may interact with enzymes or cofactors involved in amino acid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Ethylcarbamoyl)amino]-2-methylpropanoic acid typically involves the reaction of 2-methylpropanoic acid with ethyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(Ethylcarbamoyl)amino]-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted carbamoyl derivatives.
Scientific Research Applications
2-[(Ethylcarbamoyl)amino]-2-methylpropanoic acid is utilized in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-ethylureido)-2-methylpropanoic acid
- Alanine, N-[(ethylamino)carbonyl]-2-methyl-
Uniqueness
2-[(Ethylcarbamoyl)amino]-2-methylpropanoic acid is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
2-(ethylcarbamoylamino)-2-methylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-4-8-6(12)9-7(2,3)5(10)11/h4H2,1-3H3,(H,10,11)(H2,8,9,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FICOUUMAOVAZHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC(C)(C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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